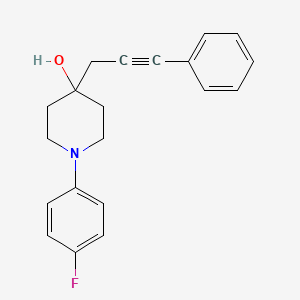![molecular formula C28H28O12 B12309618 [4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12309618.png)
[4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and oxopyran groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate typically involves multi-step organic reactions. These steps may include:
Formation of the oxan-3-yl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Methoxy and oxopyran group formation: These groups can be introduced through methylation and oxidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution but can include the use of acids, bases, or other nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of oxo groups would yield alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Similar compounds have been studied for their potential use in treating various diseases, including cancer and cardiovascular diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of [4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate would depend on its specific application. For example, if it exhibits antioxidant activity, it may act by scavenging free radicals and preventing oxidative damage to cells. The molecular targets and pathways involved would need to be elucidated through further research.
相似化合物的比较
Similar Compounds
[4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate: This compound itself.
Other phenolic compounds: Compounds with similar structures, such as flavonoids or polyphenols, which also exhibit multiple hydroxyl groups and potential biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and potential biological activities that may not be present in other similar compounds.
属性
分子式 |
C28H28O12 |
|---|---|
分子量 |
556.5 g/mol |
IUPAC 名称 |
[4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C28H28O12/c1-14-9-17(31)10-19(24(14)20-11-18(36-2)12-23(33)37-20)38-28-27(26(35)25(34)21(13-29)39-28)40-22(32)8-5-15-3-6-16(30)7-4-15/h3-12,21,25-31,34-35H,13H2,1-2H3/b8-5+ |
InChI 键 |
AVKZBTISTJWNNL-VMPITWQZSA-N |
手性 SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O |
规范 SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione](/img/structure/B12309540.png)
![(Butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine](/img/structure/B12309546.png)
![6-(2,5-Dimethoxybenzyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12309547.png)
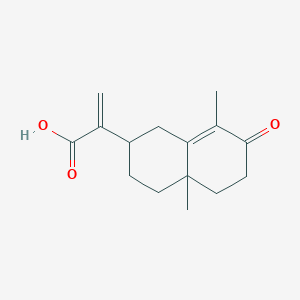
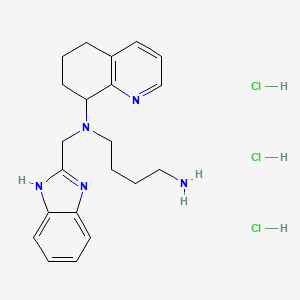
![8-Benzyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12309568.png)
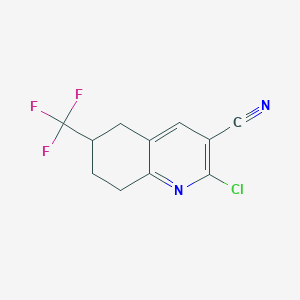
![5-(4-Fluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12309575.png)

![N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide](/img/structure/B12309596.png)
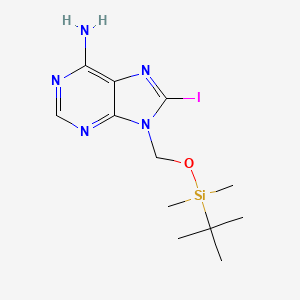

![2-[6-(3-Ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12309612.png)
